molecular formula C14H11N3 B1296201 4-Phenylquinazolin-2-amine CAS No. 14005-50-6

4-Phenylquinazolin-2-amine

Cat. No. B1296201
CAS RN: 14005-50-6
M. Wt: 221.26 g/mol
InChI Key: TXPOSODBCCBORG-UHFFFAOYSA-N
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Description

4-Phenylquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has shown potential in scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 4-Phenylquinazolin-2-amine involves the reaction of 2-aminobenzophenone with benzyl cyanide in the presence of a reducing agent followed by cyclization of the resulting intermediate.

Starting Materials
2-aminobenzophenone, benzyl cyanide, reducing agent, solvent

Reaction
Step 1: Dissolve 2-aminobenzophenone and benzyl cyanide in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours., Step 3: Heat the reaction mixture to reflux for several hours to complete the reduction reaction., Step 4: Cool the reaction mixture and add a suitable acid to protonate the amine group., Step 5: Heat the reaction mixture to initiate cyclization of the intermediate to form 4-Phenylquinazolin-2-amine., Step 6: Isolate the product by filtration and recrystallization.

Mechanism Of Action

The exact mechanism of action of 4-Phenylquinazolin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

4-Phenylquinazolin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Phenylquinazolin-2-amine in lab experiments is its potential therapeutic applications. It has shown promise in treating a variety of diseases, including cancer and Alzheimer's disease. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for 4-Phenylquinazolin-2-amine. One direction is to continue studying its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to further investigate its mechanism of action and identify specific pathways that it targets. Additionally, it may be beneficial to study the pharmacokinetics and pharmacodynamics of 4-Phenylquinazolin-2-amine to determine its safety and efficacy in humans.

Scientific Research Applications

4-Phenylquinazolin-2-amine has shown potential in scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPOSODBCCBORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296023
Record name 4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylquinazolin-2-amine

CAS RN

14005-50-6
Record name 4-Phenyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14005-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC107148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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